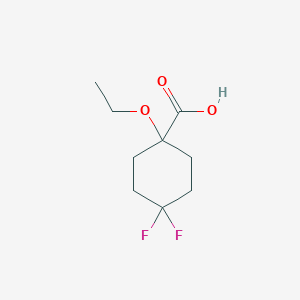

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid

Description

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by an ethoxy group (-OCH₂CH₃) and two fluorine atoms at the 4,4-positions of the cyclohexane ring, along with a carboxylic acid (-COOH) substituent at the 1-position.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O3/c1-2-14-8(7(12)13)3-5-9(10,11)6-4-8/h2-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILHZPPDFDVPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC(CC1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid typically involves the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the replacement of functional groups on the cyclohexane ring.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.

Scientific Research Applications

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Industry: The compound is used in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The ethoxy group and carboxylic acid functional group also contribute to its overall reactivity and ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

(a) 1-Amino-4,4-difluorocyclohexane-1-carboxylic Acid

- Structure: Replaces the ethoxy group with an amino (-NH₂) group.

- Key Data: Molecular Formula: C₇H₁₁F₂NO₂ (MW: 179.16) . Storage: Requires storage at -80°C for stability .

- However, the amino derivative’s reactivity (e.g., in coupling reactions) may differ due to nucleophilic characteristics .

(b) 4,4-Difluorocyclohexanecarboxylic Acid

- Structure : Lacks the ethoxy group; only the carboxylic acid and difluoro substituents are present.

- Key Data :

- Comparison : The absence of the ethoxy group reduces steric hindrance, facilitating its use in coupling reactions. Its lower molecular weight may enhance metabolic stability in drug formulations .

(c) 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic Acid

- Structure : Features a cyclopropylmethyl group instead of ethoxy.

- Key Data: Molecular Formula: Not explicitly stated, but likely C₁₁H₁₆F₂O₂ (estimated MW: 218.25). Applications: Potential use in medicinal chemistry for lipophilic modifications .

- Comparison : The bulky cyclopropylmethyl group increases hydrophobicity, which may enhance membrane permeability compared to the ethoxy analog .

Functional Group Modifications

(a) Carboxylic Acid Derivatives

- 4,4-Difluoro-1-(substituted phenyl)cyclohexanecarboxylic Acids: Examples: 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic acid and 4,4-Difluoro-1-(2-fluorobiphenyl-4-yl)cyclohexanecarboxylic acid . The ethoxy group in the target compound may offer similar electronic effects to methoxy but with altered steric profiles .

(b) Ester and Amide Derivatives

- Ethyl 4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinoline-3-carboxylate: A quinoline-based ester derivative with a dimethylcyclohexane moiety . Comparison: Ester groups (e.g., -COOEt) are typically more hydrolytically labile than carboxylic acids, affecting pharmacokinetics. The ethoxy group in the target compound may serve as a protective group or modulate electron density .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The ethoxy group in the target compound balances lipophilicity and polarity, making it suitable for medicinal chemistry applications requiring moderate bioavailability.

- Amino derivatives prioritize solubility but require stringent storage conditions.

Biological Activity

1-Ethoxy-4,4-difluorocyclohexane-1-carboxylic acid (CAS No. 2024887-18-9) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an ethoxy group and two fluorine atoms, contributing to its unique chemical behavior. The presence of the carboxylic acid functional group enhances its reactivity and potential interactions with biological systems.

Molecular Formula: C9H14F2O2

Molecular Weight: 192.21 g/mol

Research indicates that 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid may interact with various biomolecules, potentially influencing biochemical pathways:

- NMDA Receptor Interaction: Similar to other adamantane derivatives, it may act as an antagonist at the NMDA receptor, which is crucial for synaptic plasticity, learning, and memory.

- Biochemical Pathways: The modulation of neurotransmitter release and synaptic function might be a significant area of influence, although specific pathways are still under investigation.

Antiviral Properties

Studies have suggested that compounds structurally related to 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid exhibit antiviral activities. For instance, derivatives have been shown to inhibit viral replication in vitro, particularly against influenza viruses.

Anticancer Potential

Preliminary investigations into the anticancer properties of related fluorinated compounds indicate potential efficacy in inhibiting tumor growth. The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell proliferation .

Study 1: Antiviral Efficacy

A study conducted on a series of fluorinated cyclohexane derivatives demonstrated that 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid inhibited viral replication in cell cultures. The results indicated a dose-dependent response with significant reductions in viral load compared to controls.

Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results showed that concentrations above 50 µM led to significant cytotoxicity in breast and prostate cancer cells, suggesting its potential as a therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H14F2O2 |

| Molecular Weight | 192.21 g/mol |

| Biological Activities | Antiviral, Anticancer |

| Mechanism of Action | NMDA receptor antagonist |

| Cytotoxicity (IC50) | ~50 µM in cancer cell lines |

Q & A

Q. What synthetic strategies are recommended for preparing 1-ethoxy-4,4-difluorocyclohexane-1-carboxylic acid?

A multi-step approach is typically employed:

- Step 1 : Start with a cyclohexane scaffold. Fluorination at the 4,4-positions can be achieved using diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions .

- Step 2 : Introduce the ethoxy group via nucleophilic substitution. Ethanol or ethyl iodide, with a base like NaH or K₂CO₃, facilitates ethoxylation at the 1-position .

- Step 3 : Carboxylic acid functionalization at the 1-position may require oxidation of a primary alcohol (e.g., using KMnO₄ or RuO₄) or hydrolysis of a nitrile intermediate .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Q. How should researchers characterize this compound’s purity and structural integrity?

Q. What safety precautions are critical during handling?

- Hazard Profile : The compound is a skin/eye irritant (Hazard Class: IRRITANT). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling patterns in NMR) be resolved?

Q. What methodologies are effective for studying its potential in drug discovery?

Q. How can researchers address low yields in the final synthetic step (carboxylic acid formation)?

Q. What analytical techniques are best suited for detecting decomposition products?

Q. How does the ethoxy group influence conformational dynamics compared to other substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.